Cas no 145826-28-4 (Benzoic acid,3,4,5-trihydroxy-,7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo[g,i][1,5]dioxacycloundecin-8-ylester (9CI))
145826-28-4 structure
Product Name:Benzoic acid,3,4,5-trihydroxy-,7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo[g,i][1,5]dioxacycloundecin-8-ylester (9CI)
Numéro CAS:145826-28-4
Le MF:C55H38O31
Mégawatts:1194.87163877487
CID:168173
PubChem ID:131752695
Update Time:2024-03-01
Benzoic acid,3,4,5-trihydroxy-,7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo[g,i][1,5]dioxacycloundecin-8-ylester (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,3,4,5-trihydroxy-,7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo[g,i][1,5]dioxacycloundecin-8-ylester (9CI)
- 17H-18,7a,10-(Epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin,benzoic acid deriv.; 7H-Dibenzo[g,i][1,5]dioxacycloundecin, benzoic acidderiv.; Psidinin C
- Benzoic acid, 3,4,5-trihydroxy-, 7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo...
- Psidinin C
-
- Piscine à noyau: 1S/C55H38O31/c56-17-9-26-31(45-13(17)5-25(64)44(82-45)11-1-18(57)35(65)19(58)2-11)33-47-48(85-53(78)16-8-24(63)39(69)42(72)30(16)32-34(54(79)84-47)55(33,86-26)49(74)43(32)73)46-27(81-50(75)12-3-20(59)36(66)21(60)4-12)10-80-51(76)14-6-22(61)37(67)40(70)28(14)29-15(52(77)83-46)7-23(62)38(68)41(29)71/h1-4,6-9,25,27,33-34,44,46-48,56-73H,5,10H2
- La clé Inchi: NIFMLTJCPJDRJC-UHFFFAOYSA-N
- Sourire: O1C2C=C(C3CC(C(C4C=C(C(=C(C=4)O)O)O)OC=3C=2C2C3C(C4C(COC(C5C=C(C(=C(C=5C5C(=C(C(=CC=5C(=O)O4)O)O)O)O)O)O)=O)OC(C4C=C(C(=C(C=4)O)O)O)=O)OC(C4C=C(C(=C(C=4C4=C(C(C12C4C(=O)O3)=O)O)O)O)O)=O)O)O
Propriétés calculées
- Qualité précise: 1194.13970441g/mol
- Masse isotopique unique: 1194.13970441g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 18
- Nombre de récepteurs de liaison hydrogène: 31
- Comptage des atomes lourds: 86
- Nombre de liaisons rotatives: 5
- Complexité: 2690
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 9
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.8
- Surface topologique des pôles: 531Ų
Benzoic acid,3,4,5-trihydroxy-,7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo[g,i][1,5]dioxacycloundecin-8-ylester (9CI) Littérature connexe
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
145826-28-4 (Benzoic acid,3,4,5-trihydroxy-,7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo[g,i][1,5]dioxacycloundecin-8-ylester (9CI)) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif